XLogP3 Lipophilicity Reduction of >1 Log Unit vs. Benzyl and 3-Fluorobenzyl Analogs
The target compound exhibits a computed XLogP3 of 0.3, which is substantially lower than the benzyl analog 2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole (CAS 74602-28-1, XLogP3 = 1.4) and the 3-fluorobenzyl analog (CAS 868216-68-6, XLogP3 = 1.5) [1][2]. This represents a >1 log unit reduction in predicted lipophilicity, attributable to the replacement of the hydrophobic phenyl ring with a more polar pyridine ring at the C2-thioether substituent. The 4-chlorophenylsulfonyl analog (CAS 868218-74-0) shows an even greater divergence with XLogP3 = 2.5 [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (PubChem, CID 2148796) |
| Comparator Or Baseline | CAS 74602-28-1: XLogP3 = 1.4; CAS 868216-68-6: XLogP3 = 1.5; CAS 868218-74-0: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = -1.1 to -1.2 vs. benzyl/3-fluorobenzyl analogs; ΔXLogP3 = -2.2 vs. 4-chlorophenylsulfonyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 releases); standardized computational prediction |
Why This Matters
Lower lipophilicity (XLogP3 0.3) predicts superior aqueous solubility and a reduced risk of promiscuous hydrophobic protein binding, making this compound a preferable starting point for hit-to-lead optimization where favorable ADME properties are required.
- [1] PubChem Compound Summary for CID 2148796, 3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine. XLogP3-AA: 0.3. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summaries: CID 2148558 (XLogP3-AA: 1.4) and CID 2148573 (XLogP3-AA: 1.5). National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 2148807, 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine. XLogP3-AA: 2.5. National Center for Biotechnology Information. View Source
